molecular formula C8H6BrN3O2 B2457570 Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate CAS No. 1352909-37-5

Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate

Cat. No. B2457570
CAS RN: 1352909-37-5
M. Wt: 256.059
InChI Key: FFRDNIFDCCLZNK-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate” is a chemical compound with the CAS Number: 1352909-37-5 . It has a molecular weight of 256.06 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H6BrN3O2/c1-14-8(13)5-3-2-4-6(10-5)7(9)12-11-4/h2-3H,1H3,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate” is a solid at room temperature .

Scientific Research Applications

Pyrazolo[3,4-b]pyridines belong to a group of bicyclic heterocyclic compounds. They can exist in two isomeric forms : Pyrazolo[3,4-b]pyridines belong to a group of bicyclic heterocyclic compounds. They can exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2). These compounds have attracted significant interest due to their structural resemblance to purine bases like adenine and guanine . Our focus here is on Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (Figure 1).

!Figure 1

Synthesis Methods

Several synthetic methods exist for obtaining pyrazolo[3,4-b]pyridine derivatives. Notably, the catalytic activity of AC-SO3H has been investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . Researchers have explored various strategies to access these intriguing molecules.

Biomedical Applications

Let’s explore the diverse applications of Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate:

a. Kinase Inhibitors: Pyrazolo[3,4-b]pyridines have shown promise as kinase inhibitors. For instance, they can target specific kinases involved in cancer pathways, inflammation, and neurodegenerative diseases. Researchers have investigated their binding modes and efficacy against various kinases, including TRKA .

b. Anticancer Agents: These compounds exhibit antiproliferative activity against cancer cells. Their unique structure allows for interactions with cellular targets, making them potential candidates for cancer therapy. Further studies are needed to optimize their potency and selectivity.

c. Anti-inflammatory Properties: Pyrazolo[3,4-b]pyridines may modulate inflammatory responses by affecting cytokine production or inhibiting key enzymes involved in inflammation. Their anti-inflammatory potential warrants exploration in preclinical models.

d. Neuroprotective Effects: Given their structural similarity to purines, these compounds might influence neuronal function. Researchers have investigated their neuroprotective properties, particularly in neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases.

e. Antiviral Activity: Some pyrazolo[3,4-b]pyridines exhibit antiviral effects. Their ability to interfere with viral replication pathways makes them intriguing candidates for drug development against RNA viruses.

f. Photophysical Properties: Researchers have explored the photophysical behavior of pyrazolo[3,4-b]pyridines. Their fluorescence properties could find applications in imaging and sensing.

Conclusion

Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate holds immense potential across various scientific fields. Its versatility and structural features make it an exciting molecule for further investigation and development.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and the precautionary statement P261 .

Future Directions

The future directions for the study of “Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate” and related compounds could involve further exploration of their inhibitory activities against TRKA . This could potentially lead to the development of new treatments for cancers associated with the continuous activation and overexpression of TRKA .

properties

IUPAC Name

methyl 3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-3-2-4-6(10-5)7(9)12-11-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRDNIFDCCLZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(NN=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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